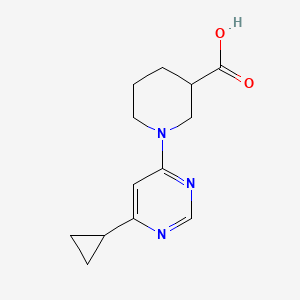![molecular formula C9H15ClN2O2S2 B1433951 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride CAS No. 1581142-60-0](/img/structure/B1433951.png)
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride
Overview
Description
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It has a CAS Number of 1581142-60-0 and a molecular weight of 282.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2S2.ClH/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11;/h2-3,10H,4-7H2,1H3;1H . This indicates that the compound has a molecular formula of C9H14N2O2S2 and includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur.Scientific Research Applications
Anticancer Activity
A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were studied for their anticancer activity across various cancer cell lines. Compounds featuring a piperazine group exhibited significant anticancer efficacy, demonstrating the potential of piperazine derivatives in cancer treatment (Turov, 2020).
Antibacterial Agents
Piperazine derivatives have been explored for their antibacterial properties. Studies on pyrido(2,3-d)pyrimidine derivatives with a piperazine group showed enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa, indicating the therapeutic potential of these compounds in treating bacterial infections (Matsumoto & Minami, 1975).
Serotonin Receptor Ligands
Certain piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have shown high binding affinities for 5-HT(6) serotonin receptors. This suggests their potential use in developing treatments targeting serotonin receptors, which could have implications for neurological and psychiatric disorders (Park et al., 2011).
Molecular Hybridization and Antiproliferative Activity
A molecular hybridization approach integrated combretastatin‐A4 acids with sulfonyl piperazine scaffolds to evaluate their antiproliferative activity against various human cancer cell lines. This study highlights the innovative use of piperazine derivatives in designing new chemical entities with enhanced biological properties (Jadala et al., 2019).
Antimicrobial Activity
A novel series of thiazolyl-piperazinyl methanone derivatives were synthesized and showed moderate to good antimicrobial activity. This research underscores the potential of piperazine derivatives in developing new antimicrobial agents (Mhaske et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11;/h2-3,10H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONMOQXXSUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



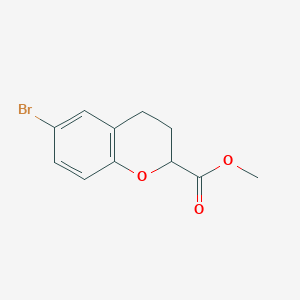
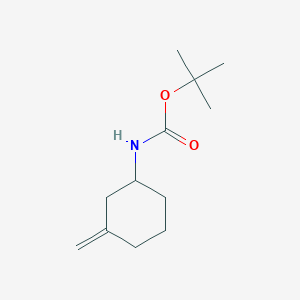

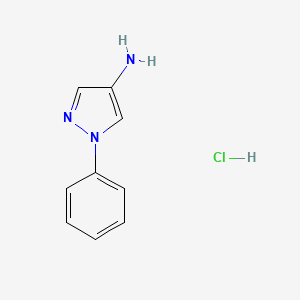
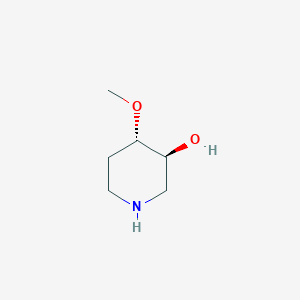



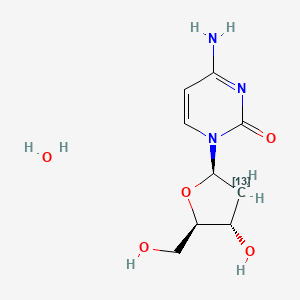
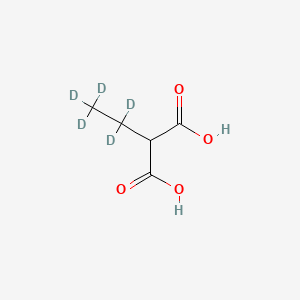
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)

